N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine is an organic compound belonging to the class of imidazo[1,2-a]pyrazines. These are aromatic heteropolycyclic compounds containing an imidazole ring fused to and sharing one nitrogen with a pyrazine ring
Preparation Methods
The synthesis of N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Chemical Reactions Analysis
N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine can be compared with other similar compounds, such as:
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: This compound has a similar structure but differs in the position of the phenyl group.
N-(2,6-dimethylphenyl)-2-(1-piperazinyl)imidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine: This compound contains a piperazine ring instead of a phenyl group.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H18N4 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C20H18N4/c1-14-7-6-8-15(2)18(14)23-20-19(16-9-4-3-5-10-16)22-17-13-21-11-12-24(17)20/h3-13,23H,1-2H3 |
InChI Key |
MUNICCACPKWQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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